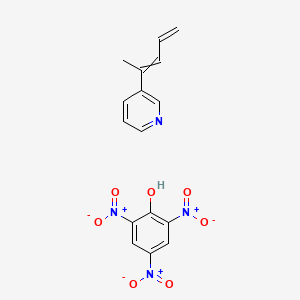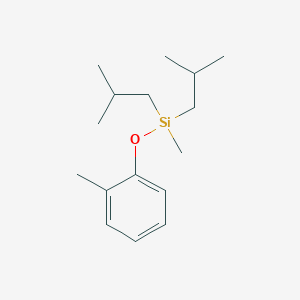
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound that features a silane core bonded to two 2-methylpropyl groups and one 2-methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with a silane precursor, such as dichloromethylsilane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces a chlorine atom from the silane precursor. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as platinum or palladium complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
作用机制
The mechanism by which Methyl(2-methylphenoxy)bis(2-methylpropyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds confer stability and reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom.
相似化合物的比较
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
Comparison
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of both 2-methylphenoxy and 2-methylpropyl groups, which impart specific steric and electronic properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
属性
CAS 编号 |
59280-18-1 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC 名称 |
methyl-(2-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-10-8-7-9-15(16)5/h7-10,13-14H,11-12H2,1-6H3 |
InChI 键 |
YUAOABNGROSZFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1O[Si](C)(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
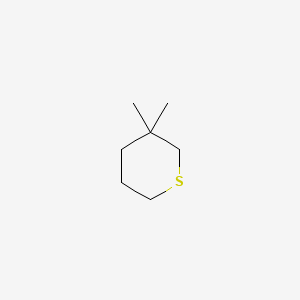

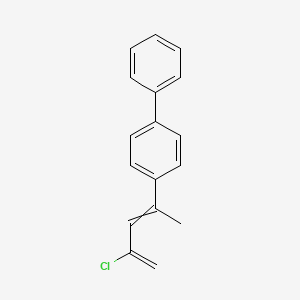


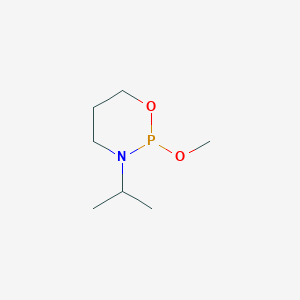

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
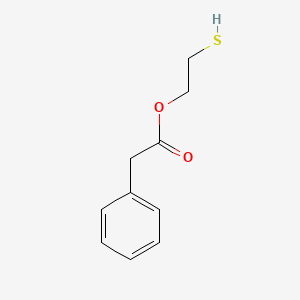
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
